molecular formula C13H11N3O2 B5530603 N-(2-carbamoylphenyl)pyridine-3-carboxamide

N-(2-carbamoylphenyl)pyridine-3-carboxamide

Cat. No.: B5530603
M. Wt: 241.24 g/mol
InChI Key: MNRRTBDEHJZEGE-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C₁₃H₁₁N₃O₂ It is a member of the carboxamide family, characterized by the presence of a carboxamide group (-CONH₂) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)pyridine-3-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of 2-aminopyridine with 2-carbamoylbenzoic acid under dehydrating conditions. The reaction can be catalyzed by agents such as oxalyl chloride or thionyl chloride to activate the carboxylic acid group, followed by the addition of the amine.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-carbamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized carboxamide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide products with various functional groups.

Scientific Research Applications

N-(2-carbamoylphenyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target protein, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

    Pyridine-3-carboxamide: A simpler analog with similar structural features but lacking the carbamoyl group.

    N-(2-carbamoylphenyl)piperidine-3-carboxamide: A structurally related compound with a piperidine ring instead of a pyridine ring.

Uniqueness: N-(2-carbamoylphenyl)pyridine-3-carboxamide is unique due to the presence of both the carbamoyl and pyridine groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

N-(2-carbamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-12(17)10-5-1-2-6-11(10)16-13(18)9-4-3-7-15-8-9/h1-8H,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRRTBDEHJZEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of anthranilamide (8.2 g, being on sale) and triethylamine (18.0 g)in 100 mL of tetrahydrofuran/methylene chloride (1:1), was added nicotinoyl chloride hydrochloride (10.8 g). The mixture was allowed to stir at room temperature, under nitrogen atmosphere, for six hours. The solution was then concentrated under reduced pressure. The concentrate was taken up in ethyl acetate and water and the mixture filtered. The solid material was triturated in ether and filtered to give the title compound (11.5 g) as a yellow powder having the following physical data.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methylene chloride
Quantity
100 mL
Type
solvent
Reaction Step One

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